N-Carbamoyl-glutamic acid diethyl ester
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Overview
Description
N-Carbamoyl-glutamic acid diethyl ester is a chemical compound with the molecular formula C10H18N2O5 and a molecular weight of 246.26 g/mol It is a derivative of glutamic acid, where the amino group is carbamoylated and the carboxyl groups are esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-glutamic acid diethyl ester typically involves the reaction of glutamic acid with diethyl carbonate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-glutamic acid diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield N-Carbamoyl-glutamic acid.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Alkylating agents or arylating agents in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Hydrolysis: N-Carbamoyl-glutamic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Carbamoyl-glutamic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
N-Carbamoyl-glutamic acid diethyl ester exerts its effects by acting as a structural analog of N-acetylglutamate. It functions as a cofactor for carbamoyl phosphate synthetase 1, enhancing ureagenesis by activating the urea cycle . This activation helps in the detoxification of ammonia in the body, making it useful in the treatment of hyperammonemia .
Comparison with Similar Compounds
Similar Compounds
N-Carbamoylglutamic acid: A direct analog without ester groups.
N-Acetylglutamic acid diethyl ester: Similar structure but with an acetyl group instead of a carbamoyl group.
Uniqueness
N-Carbamoyl-glutamic acid diethyl ester is unique due to its dual esterification, which enhances its solubility and bioavailability compared to its non-esterified counterparts . This makes it more effective in certain applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C10H18N2O5 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
diethyl 2-(carbamoylamino)pentanedioate |
InChI |
InChI=1S/C10H18N2O5/c1-3-16-8(13)6-5-7(12-10(11)15)9(14)17-4-2/h7H,3-6H2,1-2H3,(H3,11,12,15) |
InChI Key |
CWFWAKRHCJDKED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)N |
Origin of Product |
United States |
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